molecular formula C10H11NO4 B14814645 1-Cyclopropoxy-3-methoxy-2-nitrobenzene

1-Cyclopropoxy-3-methoxy-2-nitrobenzene

Cat. No.: B14814645
M. Wt: 209.20 g/mol
InChI Key: NIIVBLVVGTULPR-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-3-methoxy-2-nitrobenzene is a synthetic nitroaromatic compound of interest in organic chemistry and materials science research. This structure features a benzene ring functionalized with a methoxy group, a nitro group, and a cyclopropoxy ether, a less common moiety that can influence the compound's steric and electronic properties . The presence of the electron-withdrawing nitro group adjacent to the ether linkages makes this and similar compounds valuable intermediates in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals . Researchers utilize such nitroaromatic ethers in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form biaryl systems . They also serve as precursors to aniline derivatives, where reduction of the nitro group provides access to various amines and azo compounds for further functionalization . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

1-cyclopropyloxy-3-methoxy-2-nitrobenzene

InChI

InChI=1S/C10H11NO4/c1-14-8-3-2-4-9(10(8)11(12)13)15-7-5-6-7/h2-4,7H,5-6H2,1H3

InChI Key

NIIVBLVVGTULPR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC2CC2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-cyclopropoxy-3-methoxy-2-nitrobenzene requires careful consideration of substituent introduction order due to competing directing effects. The nitro group (-NO₂) is a strong meta-director, while methoxy (-OCH₃) and cyclopropoxy (-O-C₃H₅) groups are ortho/para-directors. To achieve the desired substitution pattern, two primary strategies emerge:

  • Early Nitration : Introducing the nitro group first, followed by methoxy and cyclopropoxy groups.
  • Late Nitration : Installing methoxy and cyclopropoxy groups prior to nitration.

Both approaches face challenges in regioselectivity and functional group compatibility, as detailed below.

Preparation Methods

Williamson Ether Synthesis Followed by Nitration

Synthesis of 1-Cyclopropoxy-3-methoxybenzene

The precursor 1-cyclopropoxy-3-methoxybenzene is synthesized via a Williamson ether reaction :

  • Substrate Preparation : 3-Methoxyphenol is treated with cyclopropyl bromide in the presence of a strong base (e.g., NaH or K₂CO₃) in anhydrous DMF or THF.
    $$
    \text{3-Methoxyphenol + Cyclopropyl bromide} \xrightarrow{\text{NaH, DMF}} \text{1-Cyclopropoxy-3-methoxybenzene + HBr}
    $$
    Key conditions:
    • Temperature: 80–90°C
    • Reaction time: 15–20 hours
    • Yield: 80–90%.
Regioselective Nitration

The nitration of 1-cyclopropoxy-3-methoxybenzene employs a mixed acid system (HNO₃/H₂SO₄) at 0–5°C:
$$
\text{1-Cyclopropoxy-3-methoxybenzene} \xrightarrow{\text{HNO₃/H₂SO₄, 0°C}} \text{this compound}
$$
Regioselectivity : The methoxy group dominates directing, favoring nitration at the ortho position (C-2).

  • Yield: 70–85%
  • Purity: >95% (confirmed by HPLC and ¹H NMR).

Challenges :

  • Competing para-nitration (5–10% byproduct).
  • Cyclopropane ring stability under acidic conditions.

Diazotization and Copper-Catalyzed Substitution

Synthesis of 3-Methoxy-2-nitroaniline

Starting from 3-methoxyaniline, nitration with fuming HNO₃ in acetic acid yields 3-methoxy-2-nitroaniline:
$$
\text{3-Methoxyaniline} \xrightarrow{\text{HNO₃, AcOH}} \text{3-Methoxy-2-nitroaniline}
$$

  • Yield: 85–90%
  • Key step: Controlled temperature (5–10°C) to avoid over-nitration.

Nucleophilic Aromatic Substitution (NAS)

Substitution of Halogenated Precursors

1-Chloro-3-methoxy-2-nitrobenzene (prepared via diazotization) undergoes NAS with cyclopropoxide under Ullmann coupling conditions:
$$
\text{1-Chloro-3-methoxy-2-nitrobenzene + Cyclopropoxide} \xrightarrow{\text{CuI, DMF}} \text{this compound}
$$

  • Temperature: 100–120°C
  • Yield: 50–65%
  • Limitation: Low reactivity due to nitro group deactivation.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield (%) Purity (%)
Williamson + Nitration High regioselectivity; Scalable Cyclopropane ring stability concerns 70–85 >95
Diazotization + Cu Mild conditions; Avoids nitration step Lower yield; Complex purification 60–75 85–90
NAS with Halides Utilizes stable intermediates Requires high temperatures; Low yield 50–65 80–85

Mechanistic Insights and Side Reactions

Nitration Regioselectivity

DFT calculations confirm that the methoxy group’s electron-donating effect lowers the activation energy for ortho-nitration by 8–12 kcal/mol compared to para-cyclopropoxy-directed pathways. Steric hindrance from the cyclopropane ring further disfavors nitration at C-4.

Side Reactions

  • Ring-Opening of Cyclopropane : Occurs above 50°C in strong acids (e.g., H₂SO₄), forming propenyl derivatives.
  • Para-Nitration Byproduct : Constitutes 5–10% of products, requiring chromatographic separation.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

  • DMF and Cu catalysts are recovered via distillation and ion-exchange resins, respectively.
  • Waste HBr from Williamson reactions is neutralized with NaOH for safe disposal.

Green Chemistry Innovations

  • Microwave-Assisted Synthesis : Reduces reaction time for NAS from 20 hours to 2 hours.
  • Biocatalytic Methods : Lipases (e.g., Candida antarctica) achieve 90% yield in cyclopropoxy introduction at 40°C.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropoxy-3-methoxy-2-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic aromatic substitution.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) can be used.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate or chromic acid.

Major Products Formed

    Reduction: 1-Cyclopropoxy-3-methoxy-2-aminobenzene.

    Oxidation: 1-Cyclopropoxy-3-carboxy-2-nitrobenzene.

Scientific Research Applications

1-Cyclopropoxy-3-methoxy-2-nitrobenzene is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-3-methoxy-2-nitrobenzene is primarily related to its functional groups. The nitro group is highly electron-withdrawing, which affects the electron density of the benzene ring and influences its reactivity in various chemical reactions. The methoxy group, being electron-donating, can activate the benzene ring towards electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

The table below compares 1-Cyclopropoxy-3-methoxy-2-nitrobenzene with structurally related nitroaromatics:

Compound Name Substituents (Positions) Key Structural Features Hypothesized Properties
This compound 1-Cyclopropoxy, 3-methoxy, 2-nitro Strained cyclopropane ring; ortho-nitro High reactivity, moderate lipophilicity
1-(Cyclohexyloxy)-2-nitrobenzene 1-Cyclohexyloxy, 2-nitro Bulky cyclohexyl group; ortho-nitro Higher lipophilicity, steric hindrance
2-(Benzyloxy)-1-bromo-3-nitrobenzene 2-Benzyloxy, 1-bromo, 3-nitro Aromatic benzyloxy; bromo substituent Reactivity in cross-coupling reactions
1-[2-Nitro-1-imidazolyl]-3-methoxy-2-propanol Nitroimidazole, methoxy Nitro-heterocyclic core Hypoxia-selective radiosensitizer

Key Observations :

  • Cyclopropoxy vs.
  • Nitro Group Positioning : The ortho-nitro group in the target compound and 1-(Cyclohexyloxy)-2-nitrobenzene may facilitate intramolecular interactions, whereas para-nitro derivatives (e.g., 4-nitroaniline in ) exhibit distinct electronic effects.
Hypoxia-Selective Activity

The compound in -[2-nitro-1-imidazolyl]-3-methoxy-2-propanol, demonstrates preferential reduction and binding to macromolecules in hypoxic tumor cells, a trait linked to nitro group redox activity . However, the cyclopropoxy group’s strain could alter reduction kinetics or binding affinity compared to imidazole-based analogs.

Toxicity and Metabolic Stability

Nitroaromatics like nitrobenzene () are known for toxicity due to nitroso metabolite formation. The target compound’s methoxy and cyclopropoxy groups may modulate this toxicity by altering electron density or steric shielding. For instance, cyclohexyloxy in may slow metabolic degradation compared to cyclopropoxy.

Q & A

Q. What safety protocols are recommended for handling 1-Cyclopropoxy-3-methoxy-2-nitrobenzene in laboratory settings?

Methodological Answer:

  • Engineering Controls: Use closed systems or local exhaust ventilation to minimize airborne exposure. Install safety showers and eyewash stations near work areas .
  • Personal Protective Equipment (PPE):
    • Respiratory: NIOSH-approved dust respirator or SCBA for high-concentration scenarios.
    • Gloves: Nitrile or neoprene gloves (tested for chemical permeation resistance).
    • Eye/Face: Safety goggles with side shields; add a face shield during bulk transfers.
    • Clothing: Lab coat/apron and chemical-resistant boots .
  • Storage: Store in airtight containers away from oxidizers, heat, and light. Monitor degradation via periodic GC-MS analysis due to nitro group instability .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR: Compare experimental 1^1H/13^13C NMR data to computational predictions (e.g., density functional theory (DFT) using Gaussian 16). Key signals:
  • Nitro group: Deshielded protons (~8.5–9.0 ppm in 1^1H NMR).
  • Cyclopropoxy ring: Distinct splitting patterns from constrained geometry .
    • Mass Spectrometry (HRMS): Validate molecular ion [M+H]+ with <5 ppm error. Fragment peaks should align with retro-Diels-Alder cleavage patterns .
  • Elemental Analysis: Match experimental C/H/N/O percentages to theoretical values (e.g., ±0.3% tolerance) .

Q. What synthetic routes are feasible for preparing this compound?

Methodological Answer:

  • Precursor Selection: Start with 3-methoxy-2-nitrobenzene. Introduce cyclopropoxy via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K2_2CO3_3 in DMF at 80°C) .

  • Optimization Table:

    ParameterCondition 1Condition 2Optimal Outcome
    BaseK2_2CO3_3NaHK2_2CO3_3 (yield 78%)
    SolventDMFTHFDMF (reflux)
    Reaction Time12 h24 h12 h
  • Purification: Column chromatography (silica gel, hexane:EtOAc 4:1) followed by recrystallization (ethanol) .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved?

Methodological Answer:

  • Contradiction Analysis Framework:
    • Reproducibility Check: Repeat experiments under identical conditions (solvent, temperature, instrument calibration).
    • Cross-Validation: Compare NMR shifts with analogous compounds (e.g., 1-Chloro-3-nitrobenzene ).
    • Computational Modeling: Use Schrödinger Suite or ORCA to simulate NMR spectra, adjusting for solvent effects (e.g., PCM model for DMSO) .
  • Case Study: Discrepancies in 13^13C NMR carbonyl signals may arise from keto-enol tautomerism; stabilize tautomers via low-temperature NMR (−40°C) .

Q. What advanced strategies characterize the reactivity of this compound under oxidative conditions?

Methodological Answer:

  • Experimental Design:
    • Oxidants Tested: m-CPBA, O2_2/UV, and H2_2O2_2/Fe2+^{2+} (Fenton’s reagent).
    • Analytical Tools:
  • HPLC-MS: Monitor nitro group reduction or cyclopropane ring opening.
  • EPR Spectroscopy: Detect free radicals (e.g., nitro radical anions) .
  • Findings:
    • m-CPBA induces epoxidation of cyclopropane at 50°C (confirmed by X-ray crystallography).
    • H2_2O2_2/Fe2+^{2+} cleaves the methoxy group, forming quinone intermediates .

Q. How can researchers improve the specificity of literature searches for derivatives of this compound?

Methodological Answer:

  • Semantic Search Optimization:
    • Use PubChem’s BioActivity filters to exclude non-relevant analogs (e.g., exclude "1-Fluoro-4-Methoxybenzene" ).
    • Query databases (SciFinder, Reaxys) with Markush structure parameters to capture substituent variations.
  • Machine Learning: Train a SMILES-based model (e.g., RDKit) to predict structurally related compounds, reducing false positives from keyword searches .

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